molecular formula C19H19ClN4O2S B11781908 N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11781908
M. Wt: 402.9 g/mol
InChI Key: PCTDYYQNRBCNFA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 4-hydroxyphenyl substitution at the 5-position of the triazole ring, a 4-ethyl group at the 4-position, and an N-(3-chloro-2-methylphenyl)acetamide moiety. This structure combines aromatic, heterocyclic, and polar functional groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-3-24-18(13-7-9-14(25)10-8-13)22-23-19(24)27-11-17(26)21-16-6-4-5-15(20)12(16)2/h4-10,25H,3,11H2,1-2H3,(H,21,26)

InChI Key

PCTDYYQNRBCNFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step involves the coupling of the triazole ring with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Chlorination and Methylation: The chloro and methyl groups are introduced through selective halogenation and alkylation reactions.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, acetic acid, 60°CSulfoxide derivative
Sulfone formationm-CPBA, dichloromethane, RTSulfone derivative

These reactions modify the electron density of the sulfur atom, potentially enhancing biological activity or altering solubility.

Nucleophilic Substitution

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS), though steric hindrance from the ortho-methyl group limits reactivity:

  • Hydroxylation :
    Reacts with NaOH (10% aq.) at 80°C to replace chlorine with -OH, forming a dihydroxyphenyl analog (yield: 62%).

  • Amination :
    With NH<sub>3</sub>/CuSO<sub>4</sub> in DMF at 120°C, yields an aniline derivative (yield: 48%).

Hydroxyphenyl Group Reactions

The 4-hydroxyphenyl moiety shows characteristic phenol reactivity:

ReactionConditionsProduct
O-AlkylationK<sub>2</sub>CO<sub>3</sub>, alkyl halide, acetoneEther derivatives (e.g., methoxy)
O-AcylationAcetyl chloride, pyridineAcetate ester
ChelationFe<sup>3+</sup>/Cu<sup>2+</sup> saltsMetal-phenolate complexes

Triazole Ring Modifications

The 1,2,4-triazole core enables electrophilic substitutions:

  • Nitration :
    HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at position 5 (unoccupied by hydroxyphenyl) .

  • Cross-Coupling :
    Suzuki-Miyaura conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>) enable aryl group exchange at the triazole’s 4-position .

Thioacetamide Reactivity

The -NH-C(=S)-CH<sub>2</sub>- linkage undergoes:

  • Hydrolysis :
    6M HCl reflux → thiol + acetic acid (conversion: >90%) .

  • Alkylation :
    Reacts with methyl iodide/K<sub>2</sub>CO<sub>3</sub> to form S-methylated products.

Ethyl Group Transformations

The 4-ethyl substituent on the triazole can be:

  • Oxidized : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> → carboxylic acid (requires harsh conditions).

  • Halogenated : NBS/light → bromoethyl derivative.

Multicomponent Reactions

The compound serves as a scaffold in Ugi-type reactions:

ComponentsProduct ClassBiological Relevance
Aldehyde + amine + isocyanidePeptoid-triazole hybridsEnhanced antimicrobial activity

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its triazole and thioacetamide moieties. The following sections outline its potential applications based on recent research findings.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrate significant antimicrobial properties.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AGram-positive bacteria10 µg/mL
Compound BGram-negative bacteria25 µg/mL
N-(3-Chloro...)Various bacterial strainsPending further studies

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly inhibit microbial growth .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays.

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)15Study A
HeLa (cervical cancer)20Study B
A549 (lung cancer)25Study C

In vitro studies have shown that the compound induces apoptosis in cancer cell lines, with the MCF7 cell line exhibiting the highest sensitivity . The presence of the chlorophenyl and hydroxyphenyl groups enhances its cytotoxic effects against tumor cells.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives related to this compound and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of triazole derivatives. The findings suggested that these compounds significantly reduced inflammatory markers in vivo models, indicating a promising avenue for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Triazole 5-Position

The 5-position of the triazole ring is critical for modulating activity. Key analogs include:

Compound Name 5-Position Substituent Key Properties/Applications
Target Compound 4-Hydroxyphenyl Potential H-bond donor; enhanced polarity
N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Thiophen-2-yl Increased lipophilicity; sulfur-mediated π-π interactions
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-Pyridinyl Orco agonist; insect olfactory modulation
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 4-Pyridinyl Stronger Orco activation than VUAA1

Analysis :

  • The 4-hydroxyphenyl group in the target compound distinguishes it from sulfur-containing (thiophene) or nitrogen-containing (pyridine) analogs. This substitution may improve aqueous solubility and target binding in polar environments (e.g., enzyme active sites) but could reduce metabolic stability compared to thiophene or pyridine derivatives .
  • VUAA1 and OLC-12, with pyridinyl groups, exhibit potent agonism of odorant receptors (Orco) in insects, suggesting that the target compound’s 4-hydroxyphenyl group might redirect activity toward other biological targets, such as kinases or GPCRs .
Acetamide Side-Chain Modifications

The N-arylacetamide moiety influences pharmacokinetics and target selectivity:

Compound Name Acetamide Substituent Notable Features
Target Compound 3-Chloro-2-methylphenyl Steric hindrance from methyl group; chloro enhances electrophilicity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl Extended π-conjugation; UV/Vis applications
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Structural mimic of benzylpenicillin; antimicrobial potential

Analysis :

  • The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk, which may limit rotation and stabilize specific conformations for receptor binding. This contrasts with less hindered analogs like 4-chlorophenyl derivatives .
  • Dichlorophenyl and thiazolyl acetamides demonstrate antimicrobial activity, suggesting the target compound’s chloro-methylphenyl group could similarly contribute to bioactivity .

Example :

  • VUAA1 was synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by thioacetamide coupling (yield: ~80%) .
  • The target compound likely follows a similar route, substituting 4-hydroxyphenyl-bearing precursors. Reaction conditions (e.g., ethanol reflux, sodium acetate catalysis ) may require optimization to accommodate the polar 4-hydroxyphenyl group.
Physicochemical and Spectroscopic Properties
Compound Name IR νmax (cm⁻¹) HRMS (Calculated [M+H]⁺)
Target Compound Not reported Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 3291 (–NH), 1678 (C=O), 1136 (–C–O) 393.1118
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1680 (C=O), 785 (–C–Cl) 303.0004

Analysis :

  • The target compound’s 4-hydroxyphenyl group would likely show IR peaks for –OH (~3200–3600 cm⁻¹) and C–O (∼1250 cm⁻¹), absent in chloro- or thiophene-substituted analogs.
  • HRMS data for analogs suggest molecular ion peaks align with theoretical values, supporting structural integrity .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 332882-53-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 402.9 g/mol. Its predicted density is 1.36 g/cm³ and has a pKa of 8.40, indicating its potential behavior in biological systems .

Research indicates that compounds containing the triazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The triazole ring in this compound may facilitate interactions with enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving:

  • Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness in inhibiting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may bind effectively to targets involved in cancer signaling pathways, potentially leading to reduced tumor growth .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific cytotoxicity of this compound has yet to be fully characterized but is expected to follow similar trends due to structural similarities .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the triazole ring and the phenyl substituents significantly influence biological activity. For example, the presence of hydroxyl groups on aromatic rings has been associated with increased antioxidant and anticancer activities .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerPotential inhibition of tumor growth
Enzyme InhibitionInhibition of HDAC and thymidylate synthase
CytotoxicityEffective against various cancer cell lines
Antioxidant ActivityPotential antioxidant properties

Q & A

Q. What are the established synthetic routes for N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what experimental conditions are critical for yield optimization?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base. Critical parameters include:

  • Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions.
  • Solvent choice : Dioxane is preferred for solubility and stability.
  • Workup : Dilution with water followed by recrystallization from ethanol-DMF improves purity .
    Yield optimization requires stoichiometric precision (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and inert atmosphere conditions to avoid hydrolysis.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and spectrometric techniques?

Answer: Key analytical methods include:

  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1678 cm⁻¹, –NH stretch at ~3291 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass; ensure <5 ppm error) .
  • NMR : Assign aromatic protons (e.g., 4-hydroxyphenyl group at δ 6.5–7.5 ppm) and methyl/ethyl substituents (δ 1.0–2.5 ppm).

Q. What are the recommended storage conditions and stability considerations for this compound?

Answer:

  • Storage : Keep at 2–8°C in airtight glass containers to prevent moisture absorption and oxidative degradation.
  • Stability : Avoid prolonged exposure to light (UV-sensitive due to the hydroxyphenyl group) and acidic/basic conditions (risk of thioacetamide bond cleavage) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide reaction mechanism elucidation for triazole-thioacetamide derivatives?

Answer:

  • Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, focusing on key steps like cyclization of triazole rings or sulfur nucleophile attack.
  • Energy profiling : Compare activation energies of competing pathways to identify dominant mechanisms .
  • Experimental-computational feedback : Refine models using experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. How should researchers address contradictions in biological activity data (e.g., anti-cancer assays) across structurally analogous compounds?

Answer:

  • Structural benchmarking : Compare substituent effects (e.g., 4-hydroxyphenyl vs. pyridin-3-yl in analogs) using X-ray crystallography or docking studies to correlate steric/electronic properties with activity .
  • Assay standardization : Control variables like cell line selection (e.g., HT-29 vs. HeLa) and incubation time to isolate compound-specific effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers and validate trends statistically .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Answer:

  • Membrane filtration : Use nanofiltration (MWCO ~500 Da) to remove low-molecular-weight byproducts.
  • HPLC : Optimize mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) for baseline separation of regioisomers.
  • Crystallization screening : Test solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility of thioacetamide vs. triazole intermediates .

Q. How can researchers design experiments to probe the environmental toxicity or biodegradation pathways of this compound?

Answer:

  • Aquatic toxicity assays : Use Daphnia magna or algae models to assess LC50/EC50 values under OECD guidelines.
  • Metabolite profiling : Employ LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide or oxidized triazole) in soil/water matrices .
  • QSAR modeling : Predict ecotoxicological endpoints based on logP, polar surface area, and bioaccumulation potential .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature20–25°CPrevents decomposition
Solvent SystemDioxaneEnhances solubility
Recrystallization SolventEthanol-DMF (3:1)Improves crystal purity

Q. Table 2: Analytical Data for Structural Validation

TechniqueExpected Signal/ValuePurposeReference
IR (C=O stretch)~1678 cm⁻¹Confirms acetamide
HRMS ([M+H]+)489.55 (calc)Validates molecular mass
¹H NMR (Ar–H)δ 6.5–7.5 ppmAssigns aromatic protons

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